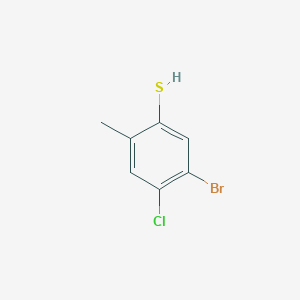

5-Bromo-4-chloro-2-methylbenzene-1-thiol

Description

Properties

Molecular Formula |

C7H6BrClS |

|---|---|

Molecular Weight |

237.55 g/mol |

IUPAC Name |

5-bromo-4-chloro-2-methylbenzenethiol |

InChI |

InChI=1S/C7H6BrClS/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3 |

InChI Key |

HJAIOVWMYPVWJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methylbenzene-1-thiol typically involves multi-step processes. One common method includes:

Electrophilic Aromatic Substitution:

Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the halogenated benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.

Chemical Reactions Analysis

Bromination of Diphenyl Disulfides

A common method involves brominating diphenyl disulfides, followed by reduction to liberate the thiol. For example:

-

Steps : Chlorination of a thiophenol → bromination of the resulting disulfide → reduction with Zn/HCl.

-

Reagents : Chlorine, Br₂, Zn, 6 N HCl.

-

Conditions : Reflux at controlled temperatures (e.g., 47°C under reduced pressure).

-

Yield : High-purity products (e.g., 164 g of 4-bromo-2-isopropylthiophenol from 144 g disulfide) .

Table 1: Synthesis Route Comparison

| Method | Key Steps | Reagents | Product Example |

|---|---|---|---|

| Diphenyl Disulfide Bromination | Chlorination → Bromination → Reduction | Cl₂, Br₂, Zn, HCl | 4-Bromo-2-isopropylthiophenol |

| Aryne Bromothiolation | Aryne intermediate → Xanthate addition → Hydrolysis | Xanthate, PFP-Br | o-Bromobenzenethiol equivalents |

Aryne Bromothiolation

A modern approach uses arynes (dehydrobenzenes) as intermediates. The reaction sequence includes:

-

Mechanism : Nucleophilic attack of xanthate anion on benzyne → protonation → hydrothiolation/bromothiolation.

-

Reagents : Pentafluorophenyl bromide (PFP-Br) for bromination.

-

Advantages : Enables regioselective synthesis of o-bromobenzenethiol derivatives .

Oxidation Reactions

The thiol group (-SH) undergoes oxidation to form disulfides or higher oxidation states.

Disulfide Formation

-

Reagents : Hydrogen peroxide (H₂O₂) or iodine.

-

Conditions : Basic or neutral environments.

-

Product : S-S bonded dimers (e.g., bis-[2-isopropylphenyl]disulfide) .

Further Oxidation to Sulfonyl Derivatives

-

Sulfonyl Chloride : Oxidation with N-chlorosuccinimide (NCS) under acidic conditions.

-

Sulfonyl Fluoride : Reaction with KHF₂ and Selectfluor.

-

Applications : Useful in click chemistry (SuFEx reactions) .

Table 2: Oxidation Products and Conditions

| Reaction | Oxidizing Agent | Product | Conditions |

|---|---|---|---|

| Disulfide Formation | H₂O₂ | S-S dimer | Basic |

| Sulfonyl Chloride | NCS | SO₂Cl | Acidic |

| Sulfonyl Fluoride | KHF₂/Selectfluor | SO₂F | - |

Electrophilic Aromatic Substitution

The thiol group strongly activates the benzene ring toward electrophilic substitution, while -Br and -Cl are deactivating.

Substituent Directing Effects

| Substituent | Type | Directing | Reactivity |

|---|---|---|---|

| -SH (Thiol) | Activating | Ortho/Para | Strong |

| -Br | Deactivating | Meta | Weak |

| -Cl | Deactivating | Meta | Weak |

| -CH₃ | Activating | Ortho/Para | Moderate |

Reaction Scenarios

-

Bromination/Chlorination : Likely meta to -Br/-Cl and ortho/para to -SH and -CH₃.

-

Nitration : Directed by activating groups, but hindered by deactivating halogens.

Potential Mechanisms

-

Thiol Replacement : Unlikely without an activating group (e.g., nitro).

-

Halogen Replacement : Possible via SNAr (nucleophilic aromatic substitution) if the ring is sufficiently activated.

Stability and Handling

Scientific Research Applications

5-Bromo-4-chloro-2-methylbenzene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-4-chloro-2-methylbenzene-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function . The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with halogenated benzene derivatives and thiol-containing aromatics. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Electronic Effects: Bromine and chlorine substituents are electron-withdrawing, polarizing the aromatic ring and directing reactivity toward electrophilic substitution. The methyl group in 5-Bromo-4-chloro-2-methylbenzene-1-thiol introduces steric hindrance, which may slow reactions at adjacent positions compared to non-methylated analogs .

- Functional Groups: The thiol (-SH) group distinguishes the target compound from phenol or ether analogs. Thiols exhibit higher acidity (pKa ~6–10) compared to phenols (pKa ~10) and greater nucleophilicity, enabling participation in redox reactions or metal coordination .

Biological Activity

5-Bromo-4-chloro-2-methylbenzene-1-thiol, a thiol-containing aromatic compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrClS. The presence of the thiol (-SH) group in conjunction with halogenated aromatic rings contributes to its unique chemical reactivity and biological interactions. The compound's structure allows it to participate in various biochemical pathways, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Thiol Group Reactivity : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering protein function and stability.

- Electrophilic Properties : The bromine and chlorine substituents can enhance the electrophilic nature of the compound, allowing it to interact with nucleophilic sites in biological molecules.

These interactions may lead to modifications in cellular signaling pathways, gene expression, and metabolic processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that it may inhibit the growth of various cancer cell lines through the modulation of key enzymes involved in cancer progression.

Case Study: Inhibition of Cancer Cell Growth

A notable study investigated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent relationship between the compound's concentration and its anticancer effects.

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 ± 2.1 | Inhibition of glutathione S-transferase |

| HeLa (Cervical Cancer) | 12.7 ± 1.8 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activity. Preliminary assays indicate that it exhibits activity against various bacterial strains, suggesting potential applications in combating antibiotic resistance.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that the compound displayed significant inhibitory activity, particularly against multi-drug resistant strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8.0 | Effective against MRSA |

| Escherichia coli | 16.0 | Moderate activity |

| Pseudomonas aeruginosa | 32.0 | Weak activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Bromo-4-chloro-2-methylbenzene-1-thiol, and how can regioselectivity challenges be mitigated?

- Methodology : Prioritize halogen-directed lithiation or electrophilic substitution to control substituent positions. For example, bromine and chlorine substituents can act as directing groups during thiol introduction. Use protecting groups (e.g., acetyl for thiols) to prevent undesired side reactions. Reaction conditions (e.g., low temperatures for lithiation) and catalysts like Pd/Cu for cross-coupling may improve regioselectivity .

- Validation : Monitor intermediates via thin-layer chromatography (TLC) and confirm regiochemistry using NOESY NMR or X-ray crystallography .

Q. How should researchers characterize the purity and structure of this compound, and what analytical techniques are most reliable?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, / NMR for structural elucidation, and IR spectroscopy to verify the thiol (-SH) group. For purity, use HPLC with UV detection (λ = 254 nm) and ensure >95% purity for biological assays .

- Contradiction resolution : If NMR signals overlap (common in aromatic regions), employ 2D NMR techniques (COSY, HSQC) or deuterated solvent shifts to resolve ambiguities .

Advanced Research Questions

Q. How can computational tools aid in predicting reaction pathways or optimizing synthetic routes for this compound?

- Methodology : Use AI-driven retrosynthesis platforms (e.g., Template_relevance models in ) trained on databases like Reaxys or Pistachio to propose feasible routes. Density functional theory (DFT) calculations can predict transition states for halogenation or thiolation steps, guiding solvent/catalyst selection .

- Case study : A route proposed via AI might prioritize bromination of 2-methylbenzene-1-thiol followed by chlorination, with DFT validating energy barriers for each step .

Q. What mechanistic insights explain competing side reactions during halogenation or thiol functionalization?

- Key factors :

- Electrophilic aromatic substitution (EAS) : Bromine and chlorine substituents direct incoming electrophiles to specific positions. Steric hindrance from the methyl group may favor para/ortho substitution.

- Oxidative side reactions : Thiol groups are prone to oxidation; use inert atmospheres (N) and antioxidants like BHT during synthesis .

- Experimental validation : Kinetic studies (e.g., variable-temperature NMR) or isotopic labeling () can track reaction pathways .

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

- Approach :

- Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian software).

- Cross-validate mass spectrometry results with isotopic pattern simulations (e.g., Bruker Compass DataAnalysis).

- Example : If computed NMR for the methyl group deviates by >2 ppm, re-examine solvent effects or conformational flexibility in DFT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.